molecular formula C14H15N3O B13103315 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B13103315
M. Wt: 241.29 g/mol
InChI Key: CIYWNDRQYICUKW-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves the cyclization of p-methoxyphenylamidine with appropriate reagents. One common method includes the use of intramolecular cyclization via the attack of the amidino secondary amine to the enamine function, generating the pyrimidine ring . The reaction conditions often involve the use of catalysts such as sodium hydroxide or ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce the reaction time for the preparation of pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Chlorine, bromine

    Nucleophiles: Ammonia, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or aminated derivatives .

Scientific Research Applications

2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C14H15N3O/c1-18-10-7-5-9(6-8-10)14-16-12-4-2-3-11(12)13(15)17-14/h5-8H,2-4H2,1H3,(H2,15,16,17)

InChI Key

CIYWNDRQYICUKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(CCC3)C(=N2)N

Origin of Product

United States

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